Quinoline-5-sulphonic acid
Overview
Description
Quinoline-5-sulphonic acid, also known as 5-Quinolinesulfonic acid, is a compound with the molecular formula C9H7NO3S . It is used in various applications, including the manufacture of disinfectants, deodorants, antiseptics, and drugs for the treatment of minor wounds .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature using various methods . For instance, a solvent-assisted co-grinding method has been used to form the cocrystal of 8-hydroxy quinoline-5-sulphonic acid .
Molecular Structure Analysis
The molecular structure of Quinoline-5-sulphonic acid has been studied using spectroscopic and Density Functional Theory (DFT) investigations . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .
Chemical Reactions Analysis
Quinoline-5-sulphonic acid can participate in various chemical reactions. For instance, it has been used to form a cocrystal with 5-chloro-8-hydroxyquinoline . The reaction properties of this compound have been investigated using DFT and molecular dynamics simulations .
Physical And Chemical Properties Analysis
Quinoline-5-sulphonic acid has a molecular weight of 209.22 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound’s exact mass and monoisotopic mass are 209.01466426 g/mol .
Scientific Research Applications
Spectrophotometric Method Development
A spectrophotometric method has been developed for determining sulphonic acids in wood material using quinoline. This method, involving quinoline hydrochloride, is sensitive and selective, showing negligible reaction with other wood components (Westermark & Samuelsson, 1993).
Synthesis of Pyrroloquinoxalinesulphonic Acids
Research on the synthesis of pyrroloquinoxalinesulphonic acids reveals that these compounds can undergo chemical transformations under certain conditions, demonstrating the chemical versatility of quinoline-based compounds (Cheeseman & Roy, 1969).
Quinoline and Naphthyridine Derivatives
Quinoline and naphthyridine sulfonamide or phosphonic acid derivatives have been synthesized, although they showed no significant antimicrobial activity. This highlights the importance of structural modifications in the development of effective chemotherapeutic agents (Yanagisawa, Nakao, & Ando, 1973).
Application in Organic Synthesis
Quinolines are significant in organic chemistry, including their use in the Friedlander synthesis. This research demonstrates the broad applications of quinolines in medicinal chemistry, bioorganic processes, and industrial organic chemistry (Maleki, Rezaei Seresht, & Ebrahimi, 2015).
Enhancing Photoluminescence of Metal Chelates
Research has shown that synthetic surfactant vesicles can enhance the photoluminescence of metal chelates, including quinolin-8-ol-5-sulphonic acid, offering potential applications in analytical chemistry (Alvarez, García, & Sanz-Medel, 1990).
Antineoplastic and Antibacterial Activities
Quinoline derivatives have been explored for their potential antineoplastic and antibacterial activities, highlighting the role of quinolines in developing new therapeutic agents (Mazumder et al., 2004).
Sorption Studies and Drug Protection
The adsorption properties of quinoline derivatives, including their interaction with clays like sepiolite, have been studied for applications such as drug delivery and protection (Hoyo, Rives, & Vicente, 1993).
Safety And Hazards
Future Directions
Quinoline derivatives have a wide range of applications, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .
properties
IUPAC Name |
quinoline-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSJGNWRDPVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177835 | |
Record name | Quinoline-5-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinesulfonic acid | |
CAS RN |
23261-58-7 | |
Record name | 5-Quinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23261-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Quinolinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Quinolinesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-5-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Quinolinesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z73P2VF6ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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